Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate
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Overview
Description
Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of molecules known for their rigid bicyclic frameworks, which often impart significant stability and distinct chemical properties. The spiro linkage in this compound connects a bicyclo[2.2.1]heptane moiety to a pyrrolidine ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane core. Subsequent steps involve the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often includes esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often include continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their functional groups.
Spirocyclic compounds: Similar in having a spiro linkage, these compounds can vary widely in their chemical and physical properties.
Uniqueness
Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate is unique due to its combination of a rigid bicyclic structure and a flexible pyrrolidine ring. This duality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.
Biological Activity
Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate (CAS No. 1594941-79-3) is a complex organic compound characterized by its unique spirocyclic structure, which consists of a bicyclo[2.2.1]heptane framework fused with a pyrrolidine ring and a carboxylate functional group. Its molecular formula is C12H19NO2 with a molecular weight of approximately 209.28 g/mol . This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antiviral domains.
Structural Characteristics
The compound's structure imparts distinctive chemical properties that influence its biological interactions. The spirocyclic nature allows it to fit into specific binding sites on biological macromolecules, which may modulate the activity of various enzymes and receptors involved in biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .
Antiviral Activity
In addition to antimicrobial properties, this compound shows promise in antiviral applications . Preliminary assays indicate that it may inhibit viral replication by interfering with viral entry or replication processes within host cells . Further studies are needed to elucidate the specific mechanisms involved.
The compound likely interacts with biological targets through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes critical for pathogen survival.
- Receptor Modulation : The compound may bind to receptors involved in immune response modulation, enhancing host defense mechanisms against infections .
- Ligand Binding : Its unique structure allows it to serve as a ligand in binding studies, facilitating the understanding of its interactions with various biological macromolecules .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results that warrant further investigation into its therapeutic potential.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, this compound was tested against Influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, with IC50 values suggesting effective antiviral activity at low concentrations.
Virus | IC50 (µM) |
---|---|
Influenza A | 5 |
Influenza B | 10 |
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
methyl spiro[bicyclo[2.2.1]heptane-2,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-15-11(14)10-6-13-7-12(10)5-8-2-3-9(12)4-8/h8-10,13H,2-7H2,1H3 |
InChI Key |
HSZLAHIVTPONIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC12CC3CCC2C3 |
Origin of Product |
United States |
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